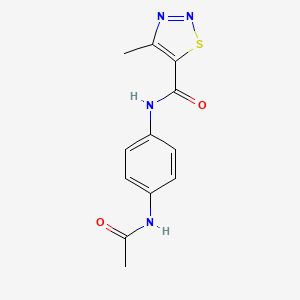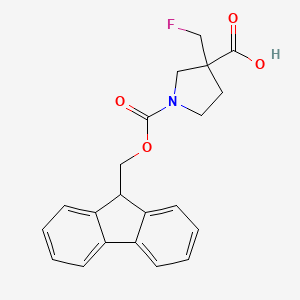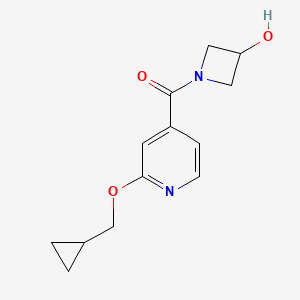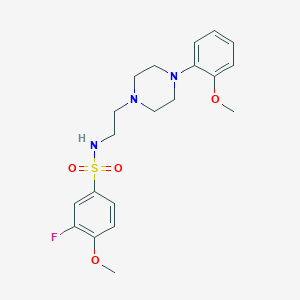![molecular formula C16H20N4O2S2 B2746313 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886917-85-7](/img/structure/B2746313.png)
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
Research into thiazolo[3,2-b][1,2,4]triazoles and their derivatives has shown promising antimicrobial and antifungal properties. For instance, compounds synthesized with thiazolo and triazole moieties have been evaluated for their efficacy against various bacterial and fungal strains. These studies often aim to address the growing concern of antimicrobial resistance by developing new agents with unique mechanisms of action. The exploration of such compounds includes assessing their biological activities against a spectrum of microorganisms, including Staphylococcus aureus, Escherichia coli, and fungal species like Aspergillus niger and Candida albicans (Patel, Kumari, & Patel, 2012), (Swamy et al., 2006).
Anti-Inflammatory Activity
The synthesis and pharmacological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives have also revealed anti-inflammatory properties. Such studies are crucial in the search for new therapeutic agents capable of managing inflammation with reduced side effects compared to currently available drugs. The investigation into these compounds includes the synthesis of various derivatives and their subsequent evaluation in models of inflammation to assess efficacy and potency (Tozkoparan et al., 1999).
Antioxidant Properties
Compounds incorporating the thiazolo[3,2-b][1,2,4]triazole scaffold have been studied for their antioxidant properties. The ability to counteract oxidative stress is a valuable trait in pharmaceutical agents, given the role of oxidative mechanisms in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Research in this area focuses on the synthesis of novel compounds and their evaluation for the ability to scavenge free radicals or protect cells from oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).
Molecular Docking and Structure-Activity Relationship (SAR) Studies
The exploration of thiazolo[3,2-b][1,2,4]triazoles extends into computational studies, including molecular docking and SAR analysis. These studies aim to elucidate the interaction between synthesized compounds and biological targets, providing insights into the molecular basis of their activity. This research helps in the rational design of more potent and selective agents by understanding the structural requirements for biological activity (Karayel, 2021).
Propiedades
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-2-12-17-16-20(18-12)15(22)14(24-16)13(11-4-3-9-23-11)19-7-5-10(21)6-8-19/h3-4,9-10,13,21-22H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKVZQXLXTVOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2746233.png)

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2746236.png)



![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)



![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)
